N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Properties
Molecular Formula |
C20H16N2O6 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H16N2O6/c1-12-6-20(24)28-17-8-14(3-4-15(12)17)25-10-19(23)22-21-9-13-2-5-16-18(7-13)27-11-26-16/h2-9H,10-11H2,1H3,(H,22,23)/b21-9+ |
InChI Key |
UCSAEJSTZQYXDO-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with benzodioxole derivatives under specific conditions. The reaction is usually carried out in a solvent such as dry DMF (dimethylformamide) with the addition of a base like TEA (triethylamine) and heating at 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Chemical Reactions Analysis
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, exhibiting significant inhibitory activity against various bacterial strains.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death . The compound’s hydrazide group can form covalent bonds with enzyme active sites, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE can be compared with other similar compounds such as:
Coumarin Derivatives: These compounds share the chromen-7-yl moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzodioxole Derivatives: These compounds contain the benzodioxole ring and are known for their diverse pharmacological activities, including enzyme inhibition and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
